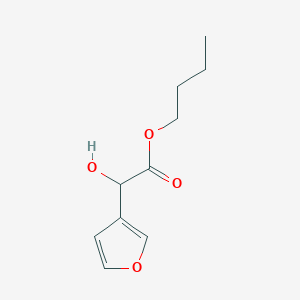

Butyl 3-furyl(hydroxy)acetate

Description

Contextualization within Furan (B31954) Chemical Synthesis

The synthesis of furan derivatives is a well-established and dynamic field within organic chemistry. The furan ring can be constructed through various methods, often involving the cyclization of 1,4-dicarbonyl compounds in what is known as the Paal-Knorr synthesis. Other common strategies include the Feist-Benary furan synthesis and multicomponent reactions. organic-chemistry.org The derivatization of pre-existing furan rings is another major avenue for creating functionalized furans.

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry

The utility of Butyl 3-furyl(hydroxy)acetate in academic research lies primarily in its potential as a synthetic intermediate and building block. The furan nucleus is a versatile scaffold that can be further modified through various reactions, such as electrophilic substitution, lithiation followed by reaction with electrophiles, and cycloaddition reactions.

The α-hydroxy ester group is also highly functional. The hydroxyl group can be oxidized to a ketone, protected, or used as a directing group in subsequent reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. This dual functionality makes this compound a potentially valuable precursor for the synthesis of more complex molecules with specific biological or material properties.

For example, furan-containing compounds have been investigated for their potential as pharmaceuticals, agrochemicals, and in materials science. The incorporation of the this compound unit could be a strategy to introduce a hydrophilic and functionalizable side chain into a larger molecular framework.

Overview of Contemporary Research Trajectories

While direct research on this compound is not extensively documented, current research trends in related areas provide a strong indication of its potential applications. There is significant interest in the development of new synthetic methodologies for the functionalization of furan rings. organic-chemistry.org Additionally, the use of furan derivatives as bio-based building blocks for the synthesis of polymers and fine chemicals is a growing area of green chemistry.

Research into new catalytic methods for esterification and the selective transformation of α-hydroxy esters is also highly relevant. Advances in these areas would directly impact the synthesis and utility of this compound. Future research involving this compound could explore its use in the synthesis of novel bioactive molecules, the development of new functional materials, or as a probe to study the chemical reactivity of multifunctional furan derivatives.

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

butyl 2-(furan-3-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H14O4/c1-2-3-5-14-10(12)9(11)8-4-6-13-7-8/h4,6-7,9,11H,2-3,5H2,1H3 |

InChI Key |

IKPLRMMDFKBEJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C1=COC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 3 Furyl Hydroxy Acetate and Analogous Furan Derivatives

Regioselective Functionalization Strategies

Regioselectivity is crucial when modifying the furan (B31954) ring, as different positions (C2, C3, C4, C5) exhibit distinct reactivity. Achieving substitution at a specific carbon atom, especially in an already substituted furan, necessitates sophisticated chemical strategies.

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. beilstein-journals.orgmdpi.com This method uses a directing group (DG) on the ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific adjacent C-H bond. The resulting organolithium intermediate can then react with various electrophiles to introduce a new substituent with high precision.

In the context of 3-substituted furans, lithiation can theoretically occur at the C2 or C5 position. While steric hindrance might suggest that deprotonation would favor the more accessible C5 position, studies have revealed an unusual pattern for 3-aryl and 3-styryl furans. uoc.gr Lithiation occurs preferentially at the more sterically crowded C2 position. uoc.gr This regioselectivity is attributed to the stabilization of the resulting C2-lithiated intermediate through the donation of π-electron density from the substituent at the C3 position to the lithium cation. uoc.gr This makes directed lithiation a valuable tool for accessing 2,3-disubstituted furans, which can be challenging to synthesize by other means. uoc.gr For simple 3-alkylfurans, however, lithiation typically yields a mixture of 2,3- and 2,4-disubstituted products, with the latter, less sterically hindered product being major. uoc.gr

The use of organometallic "ate" complexes, which combine an alkali metal with zinc, magnesium, or copper, allows for more selective metallation reactions under milder conditions, tolerating a wider range of functional groups. beilstein-journals.org For instance, ortho-zincation has been effectively used for the regioselective functionalization of various aromatic compounds. beilstein-journals.org

Table 1: Regioselectivity in the Ortho-Lithiation of 3-Aryl Furans uoc.gr

| Substrate (3-Aryl Furan) | Conditions | Product Ratio (2-Substituted : 5-Substituted) |

|---|---|---|

| 3-(4-Methoxyphenyl)furan | n-BuLi, THF, -78°C | >20 : 1 |

| 3-Phenylfuran | n-BuLi, THF, -78°C | >20 : 1 |

| 3-(4-(Trifluoromethyl)phenyl)furan | n-BuLi, THF, -78°C | >20 : 1 |

Furan aldehydes (furfurals) and furan carbinols (furfuryl alcohols) are versatile and highly reactive building blocks, often derived from biomass. nih.govchim.it Their functional groups can be exploited to construct a wide array of more complex furan derivatives. chim.itbeilstein-journals.org

A key strategy involves the addition of organometallic reagents (such as organolithium, Grignard, or organozinc compounds) to 3-furfural. nih.gov This reaction readily produces 3-furyl carbinols in high yields. nih.gov These carbinol intermediates can then undergo a novel oxidative rearrangement when treated with reagents like N-Bromosuccinimide (NBS). This rearrangement installs the R-group from the organometallic reagent into the C2 position of the furan ring, yielding a 2-substituted 3-furfural. nih.gov Mechanistic studies suggest this process proceeds through an unsaturated 1,4-dialdehyde intermediate. nih.gov This method provides a reliable route to 2,3-disubstituted furans, avoiding the regioselectivity issues often encountered with direct metalation of heterocycles. nih.gov

Furthermore, 2-furyl carbinols are key precursors in powerful transformations like the Piancatelli rearrangement, which converts them into functionalized cyclopentenones, and the Achmatowicz rearrangement, an oxidative ring expansion that produces six-membered dihydropyranones. chim.itresearchgate.netresearchgate.net These reactions highlight the utility of the furan ring as a latent synthon for other important chemical structures. researchgate.netresearchgate.net

Stereoselective and Chiral Synthesis

For molecules with chiral centers, such as Butyl 3-furyl(hydroxy)acetate, controlling the stereochemistry is paramount. This involves methodologies that selectively produce one stereoisomer over others.

Enantioselective synthesis aims to produce one of two mirror-image enantiomers of a chiral molecule preferentially. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. Numerous catalytic enantioselective reactions have been developed for furan derivatives, including cycloadditions, Friedel-Crafts reactions, and nucleophilic additions. researchgate.net

For example, the asymmetric Friedel-Crafts alkylation of furans is a powerful method for creating a chiral carbon atom adjacent to the furan ring. acs.org Bifunctional primary amine-thiourea catalysts derived from amino acids have been used to react 2-furfuryl ketones with β-trifluoromethyl enones, delivering furan derivatives with a stereogenic trifluoromethyl group in high yields and excellent enantioselectivity. acs.org Similarly, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric aza-Friedel–Crafts reaction between 2-substituted furans and imines. beilstein-journals.org

Another approach involves the synthesis of molecules with axial chirality, where the chirality arises from hindered rotation around a single bond. anr.frresearchgate.net Organocatalysis followed by an oxidative aromatization step can convert central chirality into axial chirality, leading to the formation of heteroatropisomeric furan derivatives with high efficiency. anr.fr

When a molecule contains multiple stereocenters, controlling their relative orientation is a challenge of diastereoselectivity. The synthesis of a specific diastereomer is often guided by the influence of an existing chiral center on the formation of a new one.

Intramolecular Diels-Alder reactions of the furan diene (IMDAF) are a powerful tool for creating multiple stereocenters in a single step. scispace.com In systems where the furan ring is connected by a carbon tether to a dienophile, the reaction can proceed with high diastereoselectivity. scispace.com For instance, placing a substituent on the tether often leads to the major diastereomer being the one where that substituent adopts an equatorial position in the newly formed six-membered ring, as this is the thermodynamically favored conformation. scispace.com

Diastereoselectivity can also be controlled in intermolecular reactions. The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene (like the furan double bond), can show high diastereocontrol when chiral substrates are used. researchgate.net For example, the reaction between 2-furylmethanols and aromatic carbonyls proceeds with high stereocontrol, which is attributed to the formation of a hydrogen bond or complex between the reactants, directing the attack from a specific face. researchgate.net In other systems, such as the vinylogous Mukaiyama–Michael reaction of 2-[(trimethylsilyl)oxy]furan, diastereoselectivity can be switched between syn and anti products by carefully choosing the catalyst system and solvent. bohrium.com

The development of effective chiral catalysts is the cornerstone of modern asymmetric synthesis. For furan functionalization, several classes of catalysts have proven particularly effective.

Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL (1,1'-bi-2-naphthol) and SPINOL (1,1'-spirobiindane-7,7'-diol), are highly versatile Brønsted acid organocatalysts. beilstein-journals.orgmdpi.com They can activate electrophiles, such as imines, for nucleophilic attack by furans in asymmetric Friedel-Crafts reactions, leading to products with high enantiomeric excess. beilstein-journals.orgmdpi.com These catalysts function through a dual-role mechanism, utilizing both their acidic site and their ability to form specific hydrogen bonds to control the stereochemical outcome. beilstein-journals.org

Chiral metal complexes are also widely used. Gold(I) catalysts bearing chiral phosphonite ligands have been developed for the highly enantioselective intramolecular hydroarylation of alkynes, enabling the synthesis of configurationally stable furan-containing helicenes. chinesechemsoc.org Copper and rhodium catalysts are employed in enantioselective cyclopropanation reactions of furans with diazoacetates. researchgate.net Furthermore, an iron-catalyzed asymmetric vinylogous Mukaiyama–Michael reaction of silyloxyfuran has been developed to produce chiral γ-butenolide derivatives with excellent stereoselectivities. bohrium.com The continuous development of new ligands and catalytic systems expands the toolbox for synthesizing enantiomerically pure furan-containing molecules. researchgate.netchinesechemsoc.orgresearchgate.net

Table 2: Examples of Chiral Catalysts in Asymmetric Furan Reactions

| Reaction Type | Furan Substrate | Catalyst Type | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2-Furfuryl ketones | Bifunctional amine-thiourea | Furan with CF3 stereocenter | Excellent | acs.org |

| Aza-Friedel-Crafts | 2-Methoxyfuran | BINOL-derived phosphoric acid | Furan with N-containing stereocenter | Good to excellent | mdpi.com |

| Intramolecular Hydroarylation | Alkyne-substituted furans | Chiral Gold(I)-phosphonite | Furan-containing helicenes | High | chinesechemsoc.org |

| [8+4] Cycloaddition | 1-(1-Alkynyl)cyclopropyl ketones | Chiral Gold(I) complex | Fused bicyclic heterocycles | up to 95% ee | bohrium.com |

Utilization of Enantiopure Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity. nih.gov The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and hydroxy acids, which serve as versatile starting materials for the synthesis of complex chiral molecules. researchgate.netescholarship.org This approach leverages the inherent chirality of these natural precursors to construct target molecules with specific stereochemistry, avoiding the need for asymmetric synthesis or chiral resolution steps.

Several strategies have been developed for the synthesis of substituted chiral furans using enantiopure precursors. benthamdirect.com These methods often involve the functionalization of existing furan moieties, organocatalytic enantioselective approaches, chemoenzymatic kinetic resolution, and the direct utilization of carbohydrates. benthamdirect.com For instance, (R)-1-(furan-2-yl)ethanol, a precursor for various naturally bioactive piperidine (B6355638) alkaloids and other compounds, can be synthesized through the asymmetric bioreduction of 1-(furan-2-yl)ethanone. bohrium.com This biocatalytic approach offers high efficiency and specificity compared to chemical catalysis. bohrium.com

Carbohydrates, in particular, represent a rich source of chiral precursors for furan synthesis. benthamdirect.comd-nb.info The Garcia Gonzalez reaction, for example, utilizes unprotected aldose sugars and active methylene (B1212753) compounds to produce glycosylfurans. d-nb.info These glycosylfurans can then be converted into enantiopure furo[3,2-b]furans through dearomative, intramolecular bromoetherification. d-nb.info Similarly, N-acetylglucosamine (GlcNAc), derived from chitin, can be dehydrated to yield enantiopure dihydroxyethyl acetamidofuran (Di-HAF). rsc.org This process has been optimized to produce Di-HAF in high yield and excellent enantiomeric excess, making it a valuable chiral building block. rsc.org

The sulfoxide (B87167) group can also serve as a chiral inductor in furan chemistry. Enantiopure 2-(p-tolylsulfinyl)-furans can be prepared and subsequently used as chiral dienes in cycloaddition reactions, providing access to a wide variety of chiral intermediates. researchgate.net

Table 1: Examples of Enantiopure Furan Precursors and their Synthesis

| Enantiopure Precursor | Starting Material | Key Synthetic Strategy | Reference |

| (R)-1-(furan-2-yl)ethanol | 1-(furan-2-yl)ethanone | Asymmetric bioreduction | bohrium.com |

| Enantiopure 6-bromo-furo[3,2-b]furans | Glycosylfurans (from unprotected sugars) | Dearomative, intramolecular bromoetherification | d-nb.info |

| Enantiopure dihydroxyethyl acetamidofuran (Di-HAF) | N-acetylglucosamine (GlcNAc) | Dehydration | rsc.org |

| Enantiopure 2-(p-tolylsulfinyl)-furans | Furan | Use of a chiral sulfoxide group | researchgate.net |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of furan derivatives to minimize environmental impact and enhance sustainability. frontiersin.orgrsc.org This involves the use of renewable feedstocks, environmentally friendly reaction conditions, and catalytic processes that improve efficiency and reduce waste. frontiersin.org

Furfural (B47365) and its derivative, furfuryl alcohol, are key platform chemicals derived from the dehydration of C5 sugars found in lignocellulosic biomass, such as agricultural residues like corncobs and sugarcane bagasse. wikipedia.orgwikipedia.orgscispace.com This makes them renewable and sustainable alternatives to petroleum-based starting materials. wikipedia.orgcsic.es

Furfural serves as a versatile precursor for a wide range of furan-based chemicals. wikipedia.orgscispace.comresearchgate.net Hydrogenation of furfural yields furfuryl alcohol, a primary monomer for the production of furan resins used in composites, adhesives, and coatings. wikipedia.orgwikipedia.org Further hydrogenation of furfuryl alcohol produces tetrahydrofurfuryl alcohol, a solvent used in agricultural applications. wikipedia.org Other important derivatives accessible from furfural include furan itself (via decarbonylation), furoic acid (via oxidation), and methyltetrahydrofuran. wikipedia.org

Furfuryl alcohol is also a valuable starting material for synthesizing various compounds. wikipedia.orgbeilstein-journals.org It can be converted to other valuable chemicals through reactions like etherification and rearrangement. wikipedia.orgmdpi.com The use of furfural and furfuryl alcohol as feedstocks is a cornerstone of creating a bio-based chemical industry, with numerous studies focusing on optimizing their production and conversion into value-added products. csic.esmdpi.commdpi.com

Table 2: Key Furan Derivatives from Bio-derived Feedstocks

| Feedstock | Key Derivative | Applications | Reference |

| Furfural | Furfuryl Alcohol | Resins, composites, adhesives, coatings | wikipedia.orgwikipedia.org |

| Furfural | Furan | Chemical intermediate | wikipedia.org |

| Furfural | Furoic Acid | Chemical intermediate | wikipedia.orgscispace.com |

| Furfuryl Alcohol | Tetrahydrofurfuryl Alcohol | Solvent | wikipedia.org |

| Furfuryl Alcohol | 1,2- and 1,5-Pentanediols | Chemical intermediates | beilstein-journals.org |

A key aspect of green chemistry is the use of reaction conditions and solvents that are less hazardous to human health and the environment. rsc.org The synthesis of furan derivatives is increasingly employing such strategies.

Water, ionic liquids, deep eutectic solvents, and other bio-based solvents are being explored as green alternatives to traditional volatile organic solvents. acs.orgmdpi.com For instance, the synthesis of hexahydro-cyclopenta(b)furan derivatives has been achieved under ambient conditions using a reusable solid acid catalyst, Amberlyst-15®. rsc.orgrsc.org This method offers advantages such as operational simplicity, environmental compatibility, and catalyst reusability. rsc.org

Photochemical reactions using eco-friendly UVA light and repurposed plastic reaction vessels have been developed for [2+2] photocycloadditions of furan derivatives, demonstrating a move away from expensive and specialized equipment. und.edu Furthermore, the use of nature-sourced catalysts like MgO and chitosan (B1678972) in water allows for the efficient conversion of unprotected glucose to functionalized furans under benign conditions. dtu.dk The choice of catalyst, temperature, and pH can be adjusted to control the product distribution. dtu.dk

Ionic liquids have also been employed as both catalysts and reaction media for the conversion of biomass-derived compounds into furan derivatives, with some systems allowing for catalyst recycling. nih.gov The development of multiphasic systems, such as biphasic MIBK-water systems, can enhance product yields and facilitate separation, reducing the energy required for purification. frontiersin.orgnih.gov

Catalysis plays a pivotal role in the green synthesis of furan derivatives by enabling more efficient and selective reactions, often under milder conditions. nih.govroutledge.com A wide range of catalysts, including polyoxometalates (POMs), zeolites, non-noble metals, and ionic liquids, have been investigated for the conversion of carbohydrates and their derivatives into valuable furan-based platform chemicals. frontiersin.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. nih.gov For example, solid acid catalysts are being used for the direct conversion of xylose to furfuryl alcohol in one-pot systems. wikipedia.org Non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, are being explored as cost-effective alternatives to precious metal catalysts for biomass valorization, although metal leaching can be a challenge. frontiersin.org

Supported palladium catalysts have been used for the green synthesis of diisocyanates containing a furan ring from 5-hydroxymethylfurfural (B1680220), with the catalyst showing high activity and stability for reuse. rsc.org Similarly, the aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate (B1257723) has been achieved using both homogeneous and heterogeneous palladium-based catalysts under atmospheric oxygen. rsc.org

The oxidation of furfural can be performed selectively without opening the furan ring using environmentally benign oxidants like hydrogen peroxide in the presence of solid, active catalysts. researchgate.net The development of catalytic systems that are stable, easily recyclable, and operate under mild conditions is a key focus of research in this area. nih.gov

Esterification and Transesterification Reaction Development

Esterification and transesterification are fundamental reactions for the synthesis of esters, including furan-containing esters like this compound. masterorganicchemistry.comrsc.org These reactions are crucial for converting furan-based carboxylic acids and alcohols into a variety of valuable derivatives. rsc.orgresearchgate.net

The formation of acetate (B1210297) esters from furan derivatives can be achieved through both catalytic and non-catalytic methods.

Catalytic Strategies:

The Fischer esterification, a classic method, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com However, due to the acid sensitivity of many furan compounds, which can lead to polymerization or decomposition, milder catalytic systems are often preferred. google.comresearchgate.net

4-Dialkylaminopyridines are highly efficient nucleophilic catalysts for esterification under mild, non-acidic conditions at room temperature. orgsyn.org This method is compatible with a wide range of acids and alcohols. orgsyn.org Organotin catalysts have also been shown to be effective for the esterification of furan-2,5-dicarboxylic acid (FDCA), generating high yields of the corresponding diester with fewer side products compared to Brønsted acids. google.com

For transesterification reactions, which are often slow, various catalysts are employed, including protic acids, Lewis acids, organic bases, and enzymes. rsc.org These catalysts allow the reactions to proceed under generally mild conditions with good functional group tolerance. rsc.org

Non-Catalytic Strategies:

While less common for simple acetate formation, some esterification and transesterification reactions can proceed without a catalyst, particularly at elevated temperatures. However, these methods may lack the efficiency and selectivity of catalyzed reactions. google.com The use of acetic anhydride (B1165640) is a common non-catalytic method for the esterification of alcohols, including furfuryl alcohol. google.com This reaction can be performed by heating the alcohol with the anhydride. google.com

Table 3: Comparison of Esterification Strategies for Furan Derivatives

| Strategy | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Reference |

| Fischer Esterification | Acid (e.g., H₂SO₄, TsOH) | Heat | Simple, uses common reagents | Harsh conditions, potential for side reactions with sensitive furans | masterorganicchemistry.com |

| 4-Dialkylaminopyridine Catalysis | 4-Dialkylaminopyridine | Room temperature | Mild, high efficiency, wide scope | Catalyst can be expensive | orgsyn.org |

| Organotin Catalysis | Organotin compounds | Elevated temperature | High yield, few side products | Tin toxicity concerns | google.com |

| Acetic Anhydride | Acetic Anhydride | Heat | No catalyst required | Can require high temperatures | google.com |

| Transesterification | Various (acids, bases, enzymes) | Mild | Wide functional group tolerance | Can be slow, may require catalyst | rsc.org |

Optimization of Reaction Parameters

The efficiency and selectivity of synthetic routes leading to this compound and its analogs are critically dependent on the fine-tuning of various reaction parameters. The optimization process typically involves a systematic investigation of temperature, catalyst systems, solvent effects, and reactant concentrations to maximize product yield and purity while minimizing side reactions and by-product formation.

Key parameters that are frequently optimized in the synthesis of furan derivatives include the choice of catalyst, reaction temperature, and pressure. For instance, in the conversion of furfural (FF) to cyclopentanone (B42830) (CPN), a reaction relevant to furan scaffold manipulation, catalyst composition and calcination temperature are crucial. A study on CuZnAl catalysts found that a specific Cu/Zn molar ratio and a calcination temperature of 500 °C resulted in high catalyst dispersion and a small copper particle size, which were key to achieving a 62% yield of CPN under optimized conditions of 150 °C and 4 MPa of H₂ pressure. nih.gov Similarly, for nickel-bearing hierarchical Y zeolite (HY) catalysts used in the same conversion, parameters such as reaction temperature, H₂ gas pressure, and catalyst loading were systematically adjusted, with optimal conditions (150 °C, 4 MPa H₂, 9 h) affording an 86.5% yield of CPN. nih.gov

In biocatalytic approaches, parameters such as pH and temperature play a pivotal role. The enantioselective reduction of benzil, for example, showed that a temperature of 30 °C was optimal, as deviations led to decreased chemical and optical efficiency. mdpi.com The pH of the medium also significantly influences selectivity, with optimal results often achieved in a narrow pH range. mdpi.com The use of additives can further enhance selectivity; in one case, 4-methylpentan-2-one was used as a selective inhibitor to achieve an enantiomeric excess (ee) of 91%. mdpi.com

The following table illustrates a hypothetical optimization study for a key synthetic step towards a furan derivative, based on common optimization strategies found in the literature. nih.govmdpi.comresearchgate.net

Table 1: Optimization of Reaction Parameters for Furan Derivative Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 45 |

| 2 | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 58 |

| 3 | Pd(OAc)₂ (5) | Dioxane | 100 | 8 | 75 |

| 4 | CuI (10) | DMF | 100 | 8 | 62 |

| 5 | Pd(OAc)₂ (5) / CuI (10) | Dioxane | 100 | 6 | 91 |

| 6 | Pd(OAc)₂ (2.5) / CuI (5) | Dioxane | 100 | 10 | 84 |

Cascade and Tandem Reaction Sequences for Furan Scaffold Construction

Cascade and tandem reactions represent a highly efficient strategy for the construction of complex molecular architectures like the furan scaffold from simple precursors in a single operation. These processes minimize waste by avoiding the isolation of intermediates, thus improving atom and step economy.

A notable example is the diastereo-divergent synthesis of chiral hindered ethers through a synergistic calcium(II)/gold(I) catalyzed cascade reaction. nih.gov This process involves the reaction of in-situ generated water with 3-furyl methyl cations and ortho-quinone methides (o-QMs). The dual catalytic system, employing a chiral BINOL-derived calcium phosphate (B84403) and a chiral gold(I) complex, allows for precise control over the stereochemistry of the products. nih.gov By selecting the appropriate chirality of the two metal catalysts, all four possible stereoisomers of the resulting chiral tetra-aryl substituted ethers can be accessed in high yields and with excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 95% ee). nih.gov The reaction can be scaled up to the gram scale, demonstrating its practical utility. nih.gov

Other metal-catalyzed cascade reactions are also prevalent in furan synthesis. Palladium-catalyzed processes, for instance, can convert 3-yne-1,2-diol derivatives into furan-3-carboxylic esters in a one-step oxidative carbonylation. nih.gov This reaction proceeds through a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process under relatively mild conditions (100 °C, 40 atm CO/air), yielding the desired furan products in 56-93% yield. nih.gov Similarly, highly substituted furans can be accessed via palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides. organic-chemistry.org

Gold catalysts are also particularly effective in promoting cascade reactions for furan synthesis. Gold(III) bromide can catalyze the cycloisomerization of 2-alkynylcycloalk-2-enols to produce fused furans. organic-chemistry.org A gold-catalyzed cascade involving readily prepared cyclopropanated enones provides efficient access to highly substituted furans. organic-chemistry.org Furthermore, a combination of triazole-gold (TA-Au) and copper catalysts enables a one-pot, three-step reaction cascade to furnish di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org

Enzymatic cascades offer a green chemistry approach to furan derivatives. A one-pot tandem reaction using two oxygen-dependent enzymes, galactose oxidase and aldehyde oxidase, can convert 5-hydroxymethylfurfural (HMF) into furan-2,5-dicarboxylic acid (FDCA), a valuable bioplastics precursor. d-nb.inforsc.org This biocatalytic process operates at ambient temperature and near-neutral pH, achieving a 74% isolated yield from a high substrate concentration. d-nb.inforsc.org

Table 2: Examples of Cascade/Tandem Reactions for Furan Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Hydration/1,4-Addition | Chiral Ca(II) / Au(I) | 3-Furyl Alcohols, o-QMs | Chiral Tetra-aryl Substituted Ethers | nih.gov |

| Oxidative Carbonylation | PdI₂/KI | 3-yne-1,2-diols | Furan-3-carboxylic Esters | nih.gov |

| Enzymatic Oxidation | Galactose Oxidase, Aldehyde Oxidase | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic Acid (FDCA) | d-nb.inforsc.org |

| Cycloisomerization | Au(III) bromide | 2-Alkynylcycloalk-2-enols | Fused Furans | organic-chemistry.org |

| Propargylation-Cycloisomerization | FeCl₃ | Propargylic Alcohols, 1,3-Dicarbonyls | Highly Substituted Furans | organic-chemistry.org |

Mechanistic Investigations of Butyl 3 Furyl Hydroxy Acetate Transformations

Reaction Kinetics Studies

Reaction kinetics focuses on the rates of chemical reactions and the factors that influence them. For transformations involving Butyl 3-furyl(hydroxy)acetate, such as esterification, hydrolysis, or reactions at the furan (B31954) ring, kinetic studies are essential for elucidating the mechanism.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and a rate constant. libretexts.org It is determined experimentally and provides direct evidence for the involvement of specific reactants in the rate-determining step of the reaction. libretexts.orglibretexts.org

For instance, if the reaction is found to be first order in the acid and first order in the alcohol, the rate law would be: Rate = k[3-furyl(hydroxy)acetic acid][butanol]

The kinetic profile would be a graphical representation of concentration changes over time, from which the rate constant, k, and the reaction order can be derived. libretexts.org

Table 1: Factors Influencing Reaction Rates and Their Expected Impact on this compound Transformations

| Factor | Description | Expected Impact |

| Concentration | Amount of reactants per unit volume. | Increasing reactant concentration generally increases the reaction rate, as described by the rate law. libretexts.org |

| Temperature | A measure of the average kinetic energy of molecules. | Higher temperatures typically lead to a higher reaction rate by increasing the kinetic energy of molecules and the frequency of effective collisions. ijert.org |

| Catalyst | A substance that increases the reaction rate without being consumed. | A suitable catalyst (e.g., acid for esterification) provides an alternative reaction pathway with a lower activation energy. ijert.org |

| Solvent | The medium in which the reaction occurs. | The polarity and protic/aprotic nature of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate. acs.org |

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a powerful tool for probing the rate-determining step of a reaction and for understanding the geometry of the transition state. wikipedia.orgnih.gov The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, in a reaction involving the cleavage of the C-H bond at the hydroxyl-bearing carbon of this compound, substituting hydrogen with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 1). This is because the C-D bond has a lower zero-point vibrational energy and requires more energy to break. wikipedia.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. These effects are typically smaller and provide information about changes in hybridization or steric environment at the transition state.

Table 2: Hypothetical Kinetic Isotope Effects in a Reaction of this compound

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| Oxidation of the hydroxyl group | C-H bond at the carbinol center is replaced with C-D. | > 1 (Primary) | The C-H bond is broken in the rate-determining step. nih.gov |

| SN1-type reaction at the carbinol center | α-deuterium substitution. | ~1.1-1.2 (Secondary) | Change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate. |

| SN2-type reaction at the carbinol center | α-deuterium substitution. | ~0.9-1.0 (Secondary) | The sp3 hybridization is maintained or slightly more crowded in the transition state. |

The study of KIEs can help distinguish between different proposed mechanisms. For instance, in enzyme-catalyzed reactions, intrinsic KIEs can be measured to understand the hydride-transfer transition state. nih.gov

Elucidation of Reaction Mechanisms

Elucidating a reaction mechanism involves identifying all elementary steps, including the formation of any intermediates and transition states, that lead from reactants to products.

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their detection and characterization provide strong evidence for a proposed mechanism.

In the context of furan chemistry, photochemical reactions are common. The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene (like the furan ring), is a well-studied example that proceeds through a biradical intermediate. researchgate.netresearchgate.net In a transformation involving this compound, if the furan ring were to react with a photoexcited carbonyl compound, a biradical intermediate would be formed. researchgate.net

The mechanism involves the initial excitation of the carbonyl compound, followed by its addition to the furan double bond to form a 1,4-biradical. This intermediate can then cyclize to form an oxetane (B1205548) or undergo other reactions. mdpi.com The stability of the biradical intermediate often dictates the regioselectivity and stereoselectivity of the reaction. researchgate.netmdpi.com For instance, in the reaction of 1-(3-furyl)alkanols with aromatic carbonyls, the formation of oxetanes occurs with high regioselectivity, and the stereoselectivity is explained by the stability of the diastereoisomeric biradical intermediates. researchgate.net

Other potential intermediates in transformations of this compound could include:

Carbocations: In acid-catalyzed reactions, such as dehydration of the alcohol or electrophilic substitution on the furan ring.

Enolates: In base-catalyzed reactions involving the ester group, such as the Claisen condensation. harvard.edu

Furyl dirhodium carbenes: In metal-catalyzed reactions, which can participate in various transformations like C-H insertion or cycloadditions. snnu.edu.cn

The transition state is the highest energy point along the reaction coordinate between reactants and products. uomustansiriyah.edu.iq Its structure and energy (activation energy) determine the rate of the reaction. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for calculating the geometries and energies of transition states. nih.gov

For reactions of this compound, transition state analysis could be used to:

Predict selectivity: By comparing the activation energies of competing pathways (e.g., for different regio- or stereoisomers), the favored product can be predicted. In aldol (B89426) reactions, the chair-like Zimmerman-Traxler transition state model is often used to predict the stereochemical outcome. harvard.edu

Understand catalytic effects: Calculations can show how a catalyst lowers the activation energy by stabilizing the transition state.

Validate a proposed mechanism: The calculated activation energies can be compared with experimental kinetic data. dtu.dk

In a synergistic catalytic system involving gold(I) and a chiral acid for reactions with 3-furyl methyl cations, DFT calculations have been used to map the potential energy surface, identifying the key transition states and intermediates and explaining the observed diastereoselectivity. nih.gov

Many organic reactions can produce stereoisomers. Determining the stereochemical pathway of a reaction reveals how the spatial arrangement of atoms changes during the transformation. This is particularly relevant for this compound, which possesses a stereocenter at the hydroxyl-bearing carbon.

The stereochemical outcome of a reaction is often determined by the mechanism:

SN2 reactions proceed with inversion of configuration at the stereocenter.

SN1 reactions proceed through a planar carbocation intermediate, typically leading to a racemic mixture of products.

Diastereoselective reactions occur when a new stereocenter is formed in a molecule that already contains one, leading to an unequal mixture of diastereomers. The Paternò-Büchi reaction of chiral 1-(3-furyl)alkanols, for example, shows good to high diastereoselectivity, which is rationalized by the relative stability of the biradical intermediates. researchgate.netresearchgate.net

In a conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, the stereochemistry of the resulting β-amino ester was determined to be a single diastereoisomer, with the configuration established by X-ray diffraction analysis. clockss.org Similarly, stereoselective synthesis of tetrahydrofurans from γ-hydroxy alkenes can achieve high levels of diastereoselectivity (up to >20:1 dr), with the outcome influenced by the sterics of the substrate and reagents. acs.org Understanding these pathways is crucial for the asymmetric synthesis of complex molecules.

Role of Intramolecular Interactions (e.g., Hydroxyl Directing Effects, Hydrogen Bonding)

The presence of a hydroxyl group alpha to the ester carbonyl in this compound introduces the potential for significant intramolecular interactions that can govern the molecule's reactivity and the stereochemical outcome of its transformations. These interactions, primarily hydroxyl directing effects and hydrogen bonding, can activate the molecule, stabilize transition states, and influence the facial selectivity of reactions.

Hydroxyl Directing Effects:

The hydroxyl group is a well-established directing group in organic synthesis. In reactions involving furan-containing alcohols, the hydroxyl group can direct reagents to a specific face of the molecule. For instance, in photochemical reactions between aromatic carbonyl compounds and 1-(3-furyl)alkanols, which are structurally analogous to the title compound, the stereoselectivity of the reaction is explained by the formation of a complex between the carbonyl compound and the hydroxyl group. researchgate.net This suggests that the hydroxyl group in this compound could pre-organize the molecule for reaction with an incoming electrophile or catalyst.

In other systems, such as the diboration of alkenyl alcohols, the hydroxyl group's directing power is evident. It can participate either as a neutral Lewis basic chelating group, through hydrogen bonding, or as a derived alkoxide to direct the delivery of a reagent to the nearby alkene. acs.org This principle of substrate-directable reactions highlights how the hydroxyl moiety can control stereoselectivity, a feature that is likely pertinent to the transformations of this compound. For example, a reaction on the furan ring could be directed syn to the hydroxyl group due to such complexation.

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonding is a critical factor in modulating the reactivity of molecules containing both hydrogen-bond donors (like the hydroxyl group) and acceptors (like the ester carbonyl). In α-hydroxy ketones, the presence of an intramolecular hydrogen bond facilitates the generation of an enol anion, enabling reactions under milder conditions with bifunctional catalysts. acs.org This activation strategy is highly relevant to this compound, where an intramolecular hydrogen bond between the hydroxyl proton and one of the carbonyl oxygens (of the ester) can be envisaged.

This internal hydrogen bond can:

Increase Acidity: Enhance the acidity of the hydroxyl proton, facilitating deprotonation and subsequent reactions.

Activate Carbonyl/Furan Groups: By withdrawing electron density, it can activate the ester carbonyl or even the furan ring towards nucleophilic attack.

Stabilize Conformations: Lock the molecule into a specific conformation, which can be crucial for stereoselective transformations.

Quantum chemistry calculations on similar systems have underscored the importance of these non-covalent interactions. In the organocatalyzed cycloaddition of azomethine ylides with furan-2(5H)-ones, the success of the reaction and the efficient kinetic resolution depend on intramolecular hydrogen bond activation. rsc.orgrsc.org DFT studies revealed that hydrogen bonding between the catalyst and the reactants modifies their spatial arrangement, leading to effective facial discrimination. rsc.org A similar stabilizing interaction between a catalyst and the hydroxyl group of this compound could play a decisive role in asymmetric transformations.

| Interaction Type | Analogous System | Observed Effect | Reference |

| Hydroxyl Directing Effect | 1-(3-Furyl)alkanols | Stereoselectivity in Paternò-Büchi reactions explained by complex formation between the hydroxyl group and the reacting carbonyl compound. | researchgate.net |

| Hydroxyl Directing Effect | Cyclic Alkenyl Alcohols | Stereoselective delivery of diboron (B99234) reagents to the alkene, suggesting the hydroxyl group functions as a directing element. | acs.org |

| Intramolecular H-Bonding | α-Hydroxy Ketones | Facilitates enolate generation under mild conditions for 1,4-addition reactions. | acs.org |

| Intramolecular H-Bonding | Furanone Derivatives | Crucial for the activation and kinetic resolution in [3+2] cycloaddition reactions, enabling high stereocontrol. | rsc.orgrsc.org |

| Intramolecular H-Bonding | α-Ketimino Esters | A conjugated double hydrogen bond network in a chiral catalyst activates the substrate for enantioselective aza-Friedel–Crafts reactions with furan. | nih.gov |

Catalytic Mechanisms

Catalytic Synthesis and Functionalization:

The synthesis of the core structure likely involves catalytic steps. For instance, the α-hydroxy ester functionality is commonly prepared via the catalytic reduction of the corresponding α-ketoester (a hetaryl glyoxylate). The selective catalytic hydrogenation of pyrrole-2-ylglyoxylate to a (pyrrole-2-yl)hydroxyacetate using a Pt/Al₂O₃ catalyst proceeds in excellent yield, demonstrating a viable pathway. chim.it

The furan ring itself can be synthesized through various metal-catalyzed cycloisomerization or cycloaddition reactions. hud.ac.ukorganic-chemistry.org Gold, palladium, and copper catalysts are frequently employed. For example, gold-catalyzed cyclization of 1-(1-alkynyl)cyclopropyl ketones can generate furan rings. hud.ac.uk Iron(III) chloride has been used to catalyze the tandem reaction of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org

Catalytic Transformations of the Furan Ring:

The furan ring is a versatile building block susceptible to various catalytic transformations.

Oxidation: The furan moiety can undergo oxidative ring-opening to form 1,4-dicarbonyl compounds. This transformation can be achieved with a Mn(III)/Co(II) catalyst system under an oxygen atmosphere, proceeding through an endoperoxide intermediate. nih.gov In the presence of nearby nucleophiles, this can lead to subsequent cyclizations.

Hydrogenation/Ring-Opening: The furan ring can be opened via catalytic hydrogenolysis. This is a key strategy for converting biomass-derived furans into valuable polyols. mdpi.com Catalysts like Pd, Pt, Ru, Ni, and Cu, often in bimetallic formulations, are used. mdpi.com The reaction conditions, such as hydrogen pressure and the nature of the catalyst support (which can provide acidic or basic sites), are crucial in directing the reaction towards ring-opening versus simple ring saturation. mdpi.com

Piancatelli Rearrangement: In the presence of an acid catalyst, furan alcohols can undergo a Piancatelli rearrangement to form substituted cyclopentenones. nih.gov This pathway is fundamental in the conversion of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into cyclopentanone (B42830) derivatives. nih.govacs.org

Catalysis Involving the Hydroxy-Ester Moiety:

The α-hydroxy ester group can participate in or direct catalytic reactions. As discussed previously, the hydroxyl group can coordinate to a metal center, activating the catalyst or the substrate. In the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by Nickel(II)-diamine complexes, the catalyst facilitates the enolization of the substrate. acs.org A similar mechanism could be envisioned for this compound, where a chiral catalyst could deprotonate the α-carbon to generate a nucleophile for asymmetric C-C bond formation.

| Reaction Type | Catalyst System | Substrate Type (Analogue) | Product Type | Key Mechanistic Feature | Reference(s) |

| Furan Synthesis | FeCl₃ | Propargylic alcohols & 1,3-dicarbonyls | Substituted furans | Tandem addition-cycloisomerization. | organic-chemistry.org |

| Furan Synthesis | Au(I) | 1-(1-Alkynyl)cyclopropyl ketones | Functionalized furans | Cyclization followed by cyclopropyl (B3062369) ring-opening. | hud.ac.uk |

| Furan Oxidation | Mn(III)/Co(II), O₂ | 2-Substituted furans with β-ketoester | 4-Hydroxy-2-cyclohexen-1-ones | Formation of a 1,4-dicarbonyl via an endoperoxide intermediate, followed by intramolecular cyclization. | nih.gov |

| Furan Ring-Opening | Ru/MnOₓ | Furfuryl alcohol | 1,2-Pentanediol | Aqueous-phase hydrogenolysis. | mdpi.com |

| Piancatelli Rearrangement | Acid Catalyst | Furfuryl alcohol derivatives | 4-Hydroxycyclopentanones | Acid-promoted ring rearrangement. | nih.govacs.org |

| Hydroxy Ester Synthesis | Pt/Al₂O₃, H₂ | Hetaryl glyoxylates | Hetaryl hydroxyacetates | Selective catalytic hydrogenation of the ketone. | chim.it |

| Michael Addition | Ni(II)-diamine complex | 1,3-Dicarbonyl compounds | γ-Nitrocarbonyl compounds | Catalyst acts as a chiral Lewis acid to organize reactants and facilitate enolization. | acs.org |

Theoretical and Computational Studies of Butyl 3 Furyl Hydroxy Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the molecular properties of organic compounds from first principles. csic.esacs.org For a molecule like Butyl 3-furyl(hydroxy)acetate, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), would be employed to accurately model its behavior. nih.govnrel.gov These calculations provide fundamental insights into the molecule's structure and energetics. chemrxiv.org

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. DFT calculations can elucidate this by mapping the distribution of electrons and identifying reactive sites. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies lower reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution. For this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the hydroxyl, ester, and furan (B31954) groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton. Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides a quantitative measure of the charge on each atom, helping to predict nucleophilic and electrophilic centers. mdpi.comrsc.org

Table 1: Illustrative Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This data is hypothetical and for illustrative purposes.)

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (likely on the furan ring) |

| LUMO Energy | -0.5 eV | Region of electron acceptance (likely around the carbonyl group) |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Suggests a moderately polar molecule |

| Most Negative Atomic Charge | -0.7 e (Carbonyl Oxygen) | Strongest nucleophilic site |

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions, allowing for the prediction of transition states and the calculation of activation energies. mdpi.com For this compound, this could involve modeling its synthesis, such as the esterification of 3-furyl(hydroxy)acetic acid with butanol. DFT calculations can map the potential energy surface for the reaction, identifying the lowest energy pathway. researchgate.net

This approach can also be used to predict the outcomes of reactions involving the furan ring, such as electrophilic substitution or hydrogenation. csic.es By comparing the activation barriers for different potential reactions, chemists can predict product distributions and optimize reaction conditions without extensive empirical experimentation. For instance, modeling the reaction with an oxidizing agent could determine whether the hydroxyl group or the furan ring is more likely to react.

Table 2: Hypothetical Calculated Activation Energies for Key Reaction Steps in the Acid-Catalyzed Synthesis of this compound (Note: This data is hypothetical and for illustrative purposes.)

| Reaction Step | Activation Energy (kcal/mol) | Description |

|---|---|---|

| Protonation of Carboxylic Acid | 5.2 | Initial activation of the substrate by the acid catalyst. |

| Nucleophilic Attack by Butanol | 15.8 | The rate-determining step, formation of the tetrahedral intermediate. |

| Proton Transfer | 8.1 | Intramolecular rearrangement within the intermediate. |

This compound possesses several single bonds, allowing for significant conformational flexibility. The rotation around the C-O bond of the butyl group, the C-C bond between the furan and the chiral center, and the C-O bond of the ester linkage all lead to different spatial arrangements (conformers).

A systematic conformational search, often performed using molecular mechanics and refined with DFT, can identify the most stable, low-energy conformers. nih.gov The results are typically presented as a potential energy landscape, showing the relative energies of different conformers. Intramolecular hydrogen bonding, for example between the hydroxyl group and the ester's carbonyl oxygen or the furan's oxygen, can play a significant role in stabilizing certain conformations. siftdesk.org Understanding the preferred conformation is vital as it can influence the molecule's reactivity and biological activity.

Table 3: Illustrative Relative Energies of Stable Conformers of this compound (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Stabilizing Interaction(s) |

|---|---|---|---|

| A (Global Minimum) | O=C-C-O: ~0 | 0.00 | Intramolecular H-bond (OH to C=O) |

| B | O=C-C-O: ~180 | 1.25 | Extended, less sterically hindered |

| C | C-C-O-H: ~60 | 0.85 | Intramolecular H-bond (OH to furan O) |

| D | C-O-C-C (butyl): ~60 | 2.10 | Gauche conformation of the butyl chain |

Molecular Modeling and Simulation

Beyond the static picture provided by quantum calculations of single molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), can predict the behavior of ensembles of molecules over time. This provides insight into bulk properties and intermolecular interactions. iucr.orgacs.org

In a condensed phase (liquid or solid), molecules of this compound would interact through various non-covalent forces. The most significant of these is expected to be hydrogen bonding, where the hydroxyl group of one molecule acts as a donor to an oxygen acceptor (hydroxyl, ester, or furan) on a neighboring molecule.

Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts in a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, one can decompose the interactions into contributions from H···H, O···H, C···H, and other contacts. This analysis would reveal how molecules pack together and which forces dominate the supramolecular architecture.

Computational modeling is a cornerstone of modern catalyst design. For the synthesis of this compound, especially if a chiral version is desired, molecular docking simulations can be used to design an appropriate catalyst. For example, the substrate could be docked into the active site of various chiral catalysts to predict which one would provide the highest enantioselectivity. The modeling would analyze the non-covalent interactions between the substrate and the catalyst that stabilize the transition state leading to the desired stereoisomer. This in silico screening process can dramatically reduce the experimental effort required to find an effective catalytic system.

In Silico Stereochemical Prediction

The absolute configuration of chiral molecules such as this compound is a critical aspect of its chemical identity, influencing its biological activity and physical properties. While experimental techniques are the gold standard for stereochemical assignment, computational methods provide a powerful, complementary approach for prediction and confirmation. In silico stereochemical prediction primarily relies on quantum mechanical calculations to determine chiroptical properties, such as optical rotation (OR) and electronic or vibrational circular dichroism (ECD/VCD), which are unique for each enantiomer.

The cornerstone of modern computational stereochemistry is Density Functional Theory (DFT). acs.orgresearchgate.net This method offers a balance between computational cost and accuracy, making it feasible to study complex organic molecules. The general workflow for predicting the stereochemistry of a molecule like this compound involves several key steps:

Conformational Search: The first step is to identify all low-energy conformations of both the (R) and (S) enantiomers. The flexibility of the butyl chain and the rotatable bonds associated with the ester and hydroxyl groups mean that the molecule can exist in multiple spatial arrangements.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, aug-cc-pVDZ). acs.org This process finds the most stable, lowest-energy structure for each conformer.

Comparison with Experimental Data: The calculated values for the (R) and (S) enantiomers are then compared with experimentally measured data. A match between the sign and magnitude of the calculated and experimental values allows for the assignment of the absolute configuration.

Optical Rotation Calculation

One of the most common methods for in silico stereochemical prediction is the calculation of specific optical rotation, [α]D. This value is computationally derived from the frequency-dependent electric dipole-magnetic dipole polarizability tensor. rsc.org The accuracy of these calculations is highly dependent on the chosen computational parameters. Research has shown that hybrid DFT functionals like B3LYP, combined with basis sets that include diffuse functions (e.g., aug-cc-pVDZ), provide significantly more accurate results than methods like Hartree-Fock or basis sets without diffuse functions. rsc.org

Furthermore, simulating the experimental conditions is crucial. The use of a solvent model, such as the Polarizable Continuum Model (PCM), can significantly improve the accuracy of the prediction by accounting for the influence of the solvent on the molecule's conformation and electronic properties. rsc.org

| Enantiomer | Computational Method | Calculated [α]D (deg·mL·g⁻¹·dm⁻¹) | Hypothetical Experimental [α]D (deg·mL·g⁻¹·dm⁻¹) | Conclusion |

|---|---|---|---|---|

| (R)-Butyl 3-furyl(hydroxy)acetate | B3LYP/aug-cc-pVDZ with PCM (Methanol) | +25.4 | -24.8 | Experimental sample is the (S)-enantiomer |

| (S)-Butyl 3-furyl(hydroxy)acetate | -26.1 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is another powerful technique used for the unambiguous assignment of absolute configuration. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. tuwien.at The resulting VCD spectrum is a unique fingerprint for a specific enantiomer.

Computationally, the VCD spectrum is simulated for a proposed absolute configuration (e.g., the R-enantiomer). This theoretical spectrum is then compared to the experimental VCD spectrum of one of the purified enantiomers. A good match between the signs and relative intensities of the bands in the experimental and calculated spectra confirms the absolute configuration of the enantiomer used in the experiment. unige.ch VCD is particularly valuable as it provides a wealth of stereochemical information across a wide range of vibrational frequencies. rsc.orgtuwien.at The inclusion of explicit solvent molecules in the computational model, sometimes through QM/MM calculations, can be critical for accurately reproducing experimental VCD spectra, especially for molecules with hydrogen-bonding capabilities like the hydroxyl group in this compound. rsc.org

| Parameter | Description | Common Selections/Methods |

|---|---|---|

| Method | The underlying quantum mechanical approximation. | Density Functional Theory (DFT) |

| Functional | The approximation to the exchange-correlation energy in DFT. | B3LYP, M06-2X, CAM-B3LYP |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311++G(2d,2p), aug-cc-pVDZ |

| Solvent Model | Accounts for the effect of the solvent on the molecule. | Polarizable Continuum Model (PCM), SMD |

| Property Calculated | The chiroptical property to be compared with experiment. | Optical Rotation (OR), Vibrational Circular Dichroism (VCD) |

While no specific in silico studies on this compound are prominently featured in the literature, the well-established methodologies described above are fully applicable. Such theoretical investigations would be invaluable for confirming the absolute stereochemistry of synthetically prepared or naturally isolated samples of this compound. The diastereoselective synthesis of related β-hydroxy esters often relies on such computational analysis to confirm the relative and absolute configurations of the products. nih.govacs.org

Role of Butyl 3 Furyl Hydroxy Acetate As a Chemical Building Block in Advanced Synthesis

Construction of Complex Furan-Containing Molecular Architectures

The strategic importance of Butyl 3-furyl(hydroxy)acetate and related furyl carbinols lies in their ability to undergo complexity-building transformations. unizg.hr The furan (B31954) core is a key feature in many natural products, and its presence in a starting material provides a direct pathway to these targets. chim.it The hydroxyl group adjacent to the furan ring plays a crucial role, often directing the stereochemical outcome of reactions or participating directly in ring-forming processes. researchgate.net Synthetic strategies often leverage the furan as a latent functional group, which can be unmasked or transformed at a late stage to reveal other cyclic or acyclic structures. unizg.hr

The unique reactivity of the furan ring in conjunction with the adjacent hydroxyl group enables the synthesis of a variety of other heterocyclic systems. Key transformations include oxidative ring expansions and photochemical cycloadditions.

Achmatowicz Rearrangement : One of the most powerful transformations of furyl carbinols is the Achmatowicz rearrangement, an oxidative ring expansion that converts the furan ring into a six-membered dihydropyranone. chim.it This reaction is a cornerstone in the synthesis of carbohydrates and many natural products containing pyran rings. The process typically involves oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) or bromine in methanol. thieme-connect.comchim.it The resulting dihydropyranones are valuable intermediates, rich in functionality and ready for further elaboration. chim.it

Paternò-Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and the furan ring of a 3-furylmethanol derivative leads to the formation of an oxetane (B1205548) ring. researchgate.netresearchgate.net The reaction often proceeds with high regio- and stereoselectivity, with the hydroxyl group of the substrate directing the approach of the carbonyl compound. researchgate.netresearchgate.net This method provides access to the 2,7-dioxabicyclo[3.2.0]hept-3-ene system, a structural motif present in several biologically active molecules. researchgate.net

Intramolecular Cyclization : Furan-alcohols can be converted into hydroxydialdehydes through oxidative cleavage of the furan ring. These intermediates can then undergo acid-catalyzed intramolecular cyclization to form fused bicyclic systems like perhydrofuro[2,3-b]furans. tandfonline.com This structure is a core component of antifeedant natural products such as clerodin. tandfonline.com

| Transformation | Precursor Type | Typical Reagents | Resulting Heterocyclic Framework | Reference |

|---|---|---|---|---|

| Achmatowicz Rearrangement | 2-Furylmethanol | mCPBA or NBS/H₂O | 6-Hydroxy-2H-pyran-3(6H)-one | thieme-connect.comchim.it |

| Paternò-Büchi Reaction | 3-Furylmethanol | Aromatic Carbonyls, UV light (hν) | Oxetane (Dioxabicycloheptene) | researchgate.netresearchgate.net |

| Oxidative Intramolecular Cyclization | Furan-alcohol | Oxidation followed by acid catalysis | Perhydrofuro[2,3-b]furan | tandfonline.com |

While primarily explored in the context of natural product synthesis, the functional groups within this compound make it a potential precursor for advanced organic materials. The ester and hydroxyl functionalities can be utilized in polymerization reactions. For example, through transesterification or by converting the ester to a carboxylic acid, the molecule can act as a monomer for producing polyesters. The hydroxyl group offers a site for attachment to polymer backbones or for initiating ring-opening polymerizations. The furan ring itself can be incorporated into polymer structures through Diels-Alder reactions, creating cross-linked or thermally reversible materials. The potential applications could span fields from materials science, for developing new polymers and coatings, to pharmaceuticals as a scaffold for bioactive molecules. ontosight.ai

Functional Group Interconversions and Derivatization Strategies

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its distinct functional groups. cardiff.ac.uk This allows for the precise tuning of its reactivity and the introduction of new functionalities.

Reactions at the Hydroxyl Group : The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents. It can also be protected with a variety of protecting groups (e.g., silyl (B83357) ethers, acetals) to mask its reactivity during subsequent transformations on other parts of the molecule. organic-chemistry.org

Reactions at the Ester Group : The butyl ester can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid. Alternatively, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). A more controlled reduction using one equivalent of diisopropylaluminum hydride (DIBAL-H) at low temperatures can selectively produce the corresponding aldehyde. imperial.ac.uk

Reactions of the Furan Ring : The furan ring can undergo selective oxidation to afford synthetically useful intermediates like 5-hydroxyfuran-2(5H)-ones (hydroxybutenolides) or unsaturated 1,4-dicarbonyl compounds. thieme-connect.com Hydrogenation of the furan ring, for example using hydrogen gas with a rhodium catalyst, can yield the corresponding tetrahydrofuran (B95107) derivative. unizg.hr

| Functional Group | Transformation | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Hydroxyl | Oxidation | PCC, DMP, Swern | Ketone | imperial.ac.uk |

| Protection | TBDMSCl, MOMCl | Silyl ether, MOM ether | organic-chemistry.org | |

| Ester | Hydrolysis | aq. NaOH or H₃O⁺ | Carboxylic Acid | pressbooks.pub |

| Reduction (Full) | LiAlH₄ | Primary Alcohol | imperial.ac.uk | |

| Reduction (Partial) | DIBAL-H (-78 °C) | Aldehyde | imperial.ac.uk | |

| Furan Ring | Oxidative Ring Opening/Rearrangement | 1O₂, mCPBA, DMDO | Hydroxybutenolide, Pyranone | thieme-connect.com |

| Hydrogenation | H₂, Rh(PPh₃)₃Cl | Tetrahydrofuran | unizg.hr |

Integration into Multistep Organic Synthesis Cascades

This compound and its analogues are ideal starting points for multistep synthetic sequences, including elegant cascade or domino reactions. unizg.hr A cascade reaction is a process involving two or more bond-forming transformations that take place under the same reaction conditions without isolating intermediates. The synthesis of complex natural products often relies on such efficient strategies.

For example, a furan-containing substrate can undergo an oxidation that generates a reactive intermediate, which then immediately participates in an intramolecular cyclization. Vassilikogiannakis and co-workers demonstrated that the photooxidation of 2-(aminoalkyl)furans generates an intermediate that can be trapped intramolecularly to construct pyrrolizidine (B1209537) and indolizidine alkaloid frameworks in a few steps. thieme-connect.com Similarly, the synthesis of caribenol B involved the oxidation of a tricyclic furan derivative with dimethyldioxirane (B1199080) (DMDO) to a cyanoketone, which then underwent a diastereoselective aldol (B89426) cyclization to construct a key part of the molecular core. unizg.hr These examples highlight how a simple furan building block can be integrated into a sophisticated cascade, rapidly increasing molecular complexity and efficiently building up the core structures of challenging synthetic targets. thieme-connect.comunizg.hr

Advanced Analytical Methodologies for Research Characterization of Butyl 3 Furyl Hydroxy Acetate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides foundational data for the structural determination of Butyl 3-furyl(hydroxy)acetate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the molecular structure of this compound. researchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments such as COSY, HSQC, and HMBC reveal through-bond correlations, helping to piece together the complete molecular framework. researchgate.netcore.ac.uk

For stereochemical elucidation, advanced NMR methods are employed. The relative stereochemistry can often be inferred from Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY, ROESY), which measure through-space interactions between protons, and by analyzing coupling constants. researchgate.netcore.ac.uk To determine the absolute configuration of the chiral center, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA), is a common strategy. dokumen.pubrsc.org Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric Mosher esters allows for the assignment of the absolute configuration. dokumen.pubrsc.org

Table 1: Representative NMR Data for Butyl Acetate (B1210297) Moiety (Note: Specific shifts for this compound would require experimental data. The following table for butyl acetate provides a reference for the butyl ester portion.)

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₃ (acetate) | ~2.0 | ~21.0 |

| O-CH₂ | ~4.0 | ~64.0 |

| CH₂-CH₂ | ~1.6 | ~30.0 |

| CH₂-CH₃ | ~1.4 | ~19.0 |

| CH₃ (butyl) | ~0.9 | ~13.0 |

| Source: Based on general knowledge of butyl acetate spectra. youtube.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of this compound. mdpi.com Techniques such as electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or Time-of-Flight) can measure the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically within 5 ppm). ethz.chnih.gov This accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other isobaric compounds. ethz.ch Tandem mass spectrometry (HRMS/MS) can further confirm the structure by analyzing fragmentation patterns, which provide insights into the connectivity of the molecule. ethz.chacs.org For furan-containing compounds, characteristic fragmentation pathways can be identified and compared with standards or theoretical models. ethz.chnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For this α-hydroxy ester, key expected absorptions include a broad O-H stretching band for the hydroxyl group, a strong C=O stretching band for the ester carbonyl group, and C-O stretching bands for the ester and alcohol functionalities. researchgate.netnih.gov The presence of the furan (B31954) ring would also be indicated by specific C-H and C=C stretching and bending vibrations. thermofisher.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching, H-bonded | 3500 - 3200 (broad) |

| C-H (alkane) | Stretching | 2960 - 2850 |

| Ester Carbonyl (C=O) | Stretching | ~1735 |

| Furan Ring (C=C) | Stretching | ~1600 - 1500 |

| C-O (ester, alcohol) | Stretching | 1300 - 1000 |

| Source: Based on characteristic infrared group frequencies. researchgate.netnih.govredalyc.orgresearchgate.netchemicalbook.comchemicalbook.com |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and analysis of the enantiomers of this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination

To determine the enantiomeric excess (ee) of a chiral compound like this compound, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice. nih.gov CSPs are designed to interact differently with the two enantiomers, leading to their separation. fz-juelich.de Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have proven effective for separating a variety of chiral compounds, including furan derivatives and other esters. nih.goviastate.edugoogle.comspringernature.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. fz-juelich.de The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is critical for achieving optimal resolution. wiley-vch.de The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. nih.gov

Preparative Chromatography for Compound Isolation and Purification

When larger quantities of pure this compound are required for further study, preparative chromatography is employed. ijcpa.inchemistryworld.com This technique is a scaled-up version of analytical chromatography, designed for isolation and purification rather than just analysis. interchim.comlabcompare.com

Flash chromatography, a medium-pressure technique often using silica (B1680970) gel, can be used for initial purification of the synthesized product, removing reagents and significant byproducts. units.itgoogle.com.na For high-purity isolation, preparative HPLC is the preferred method. ijcpa.in This involves using larger columns and higher flow rates than analytical HPLC to process gram-scale quantities of the compound. ijcpa.inlabcompare.com After separation, fractions corresponding to the desired compound are collected, and the solvent is removed, typically by evaporation, to yield the purified this compound. chemistryworld.comnih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, this technique is indispensable for definitively assigning the (R) or (S) configuration.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is recorded and analyzed to generate an electron density map of the molecule. From this map, the precise position of each atom in the crystal lattice can be determined. This allows for the unambiguous determination of the molecule's absolute stereochemistry and its preferred conformation in the solid state.

Successful X-ray diffraction analysis yields a set of crystallographic data that describes the crystal structure in detail. Although specific data for this compound is not available, a typical set of parameters determined for a crystalline organic compound is presented in Table 1 for illustrative purposes. researchgate.netiucr.org

Table 1: Representative Crystallographic Data Parameters This table is a hypothetical representation of the data that would be obtained from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

| Chemical Formula | C11H14O4 | The elemental composition of the molecule. |

| Formula Weight | 210.23 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |